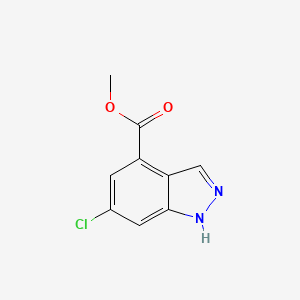

Methyl 6-chloro-1H-indazole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 6-chloro-1H-indazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-14-9(13)6-2-5(10)3-8-7(6)4-11-12-8/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBYBKVQDMAREOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=NNC2=CC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646201 | |

| Record name | Methyl 6-chloro-1H-indazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-72-2 | |

| Record name | Methyl 6-chloro-1H-indazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Methyl 6-chloro-1H-indazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties of Methyl 6-chloro-1H-indazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. Drawing upon established principles and data from analogous structures, this document will delve into its physicochemical characteristics, spectroscopic profile, reactivity, and its potential as a pivotal building block in the synthesis of pharmacologically active agents.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is recognized as a "privileged scaffold" in drug discovery.[1] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a diverse range of therapeutic applications.[1] Indazole derivatives have been successfully developed into drugs for treating cancer, inflammation, and emesis, underscoring the scaffold's versatility.[1] this compound serves as a key intermediate, offering multiple points for chemical modification to explore structure-activity relationships (SAR) and develop novel therapeutic entities.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Rationale/Comments |

| CAS Number | 885519-72-2[2] | Unique numerical identifier assigned by the Chemical Abstracts Service. |

| Molecular Formula | C₉H₇ClN₂O₂[3] | Determined from the chemical structure. |

| Molecular Weight | 210.62 g/mol [3] | Calculated from the atomic weights of the constituent elements. |

| Appearance | White to off-white solid | Typical appearance for similar crystalline organic compounds. |

| Melting Point | Expected to be a crystalline solid with a defined melting point, likely above 100 °C. | Based on the melting points of related indazole carboxylates.[4] |

| Solubility | Likely soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and moderately soluble in methanol, ethanol, and ethyl acetate. Sparingly soluble in nonpolar solvents and water. | The presence of the polar ester and N-H functionalities, combined with the aromatic rings, dictates this solubility profile. |

| Stability | Stable under standard laboratory conditions. Should be stored in a cool, dry place away from strong oxidizing agents.[3] | The indazole ring is generally stable, though it can be susceptible to degradation under harsh acidic or basic conditions, or upon prolonged exposure to light. |

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following are predicted spectral data based on the analysis of analogous compounds.[4]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the methyl ester protons.

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.5 | br s | 1H | N-H | The acidic proton of the indazole N-H is typically a broad singlet at a downfield chemical shift. |

| ~8.0 | s | 1H | H-3 | The proton at the 3-position is expected to be a singlet. |

| ~7.8 | d | 1H | H-5 | Aromatic proton ortho to the chlorine atom. |

| ~7.5 | d | 1H | H-7 | Aromatic proton adjacent to the N-H group. |

| ~3.9 | s | 3H | -OCH₃ | The three equivalent protons of the methyl ester group will appear as a sharp singlet. |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C=O (ester) | The carbonyl carbon of the ester group is typically found in this downfield region. |

| ~140 | C-7a | Quaternary carbon at the fusion of the two rings. |

| ~135 | C-3 | Carbon at the 3-position of the indazole ring. |

| ~130 | C-6 | Carbon bearing the chlorine atom. |

| ~125 | C-3a | Quaternary carbon at the fusion of the two rings. |

| ~122 | C-5 | Aromatic carbon. |

| ~115 | C-4 | Carbon bearing the carboxylate group. |

| ~110 | C-7 | Aromatic carbon. |

| ~52 | -OCH₃ | The carbon of the methyl ester group. |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3100 | Medium, Broad | N-H stretching |

| ~1720 | Strong | C=O stretching (ester) |

| 1620-1450 | Medium-Strong | C=C stretching (aromatic) |

| ~1250 | Strong | C-O stretching (ester) |

| ~800 | Strong | C-Cl stretching |

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound.

-

Predicted Molecular Ion [M]⁺: m/z 210.02 (for ³⁵Cl) and 212.02 (for ³⁷Cl) in a roughly 3:1 ratio, characteristic of a monochlorinated compound.

-

High-Resolution Mass Spectrometry (HRMS): Calculated for C₉H₇³⁵ClN₂O₂ [M+H]⁺: 211.0274; Found: (Predicted to be within experimental error).

Chemical Reactivity and Synthetic Utility

This compound possesses several reactive sites that make it a versatile synthetic intermediate.

Figure 1: Key reaction sites on this compound.

Reactions at the Ester Group

-

Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 6-chloro-1H-indazole-4-carboxylic acid, under basic conditions (e.g., using NaOH or LiOH in a mixture of methanol and water). This carboxylic acid is a crucial intermediate for further modifications.

-

Amidation: The ester can be converted to a primary amide by reaction with ammonia or to secondary and tertiary amides by reaction with the corresponding amines, often requiring elevated temperatures or the use of a catalyst. A more common and efficient route to amides is via the hydrolysis of the ester to the carboxylic acid, followed by amide coupling.

Reactions at the Indazole N-H

-

N-Alkylation and N-Acylation: The N-H proton of the indazole ring is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form an anion. This anion can then react with various electrophiles, such as alkyl halides or acyl chlorides, to yield N1-substituted indazoles. This functionalization is critical for modulating the pharmacokinetic properties of potential drug candidates.

Reactions involving the Chloro Substituent

-

Nucleophilic Aromatic Substitution (SₙAr): The chloro group on the benzene ring is generally unreactive towards nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups.

-

Palladium-Catalyzed Cross-Coupling Reactions: The chloro substituent can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are powerful tools for introducing carbon-carbon and carbon-heteroatom bonds at the C6 position, enabling the synthesis of a wide range of derivatives.

Experimental Protocols

The following are representative protocols for the synthesis and key transformations of this compound, based on established methodologies for similar compounds.

Synthesis of this compound

A plausible synthetic route involves the esterification of the corresponding carboxylic acid.

Figure 2: Synthetic pathway for this compound.

Step-by-Step Protocol (Fischer Esterification):

-

To a solution of 6-chloro-1H-indazole-4-carboxylic acid (1.0 eq) in anhydrous methanol (acting as both reagent and solvent), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize the acid with a saturated solution of sodium bicarbonate.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Amide Coupling of 6-chloro-1H-indazole-4-carboxylic acid

This protocol describes the conversion of the carboxylic acid (obtained from the hydrolysis of the methyl ester) to an amide.

Step-by-Step Protocol:

-

Dissolve 6-chloro-1H-indazole-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF.

-

Add a coupling agent, for example, 1-hydroxybenzotriazole (HOBt, 1.2 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq), followed by a tertiary amine base like triethylamine (TEA, 3.0 eq).

-

Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash successively with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude amide by column chromatography or recrystallization.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of functionalized indazole derivatives. Its multiple reactive sites allow for strategic modifications to fine-tune the biological activity and pharmacokinetic properties of lead compounds in drug discovery programs. The predicted spectroscopic and physicochemical data, along with the representative synthetic protocols provided in this guide, offer a solid foundation for researchers and scientists working with this important class of heterocyclic compounds. Further experimental validation of the predicted data is encouraged to build a more complete profile of this compound.

References

- 1. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 2. 885519-72-2|this compound|BLD Pharm [bldpharm.com]

- 3. methyl 4-chloro-1H-indazole-6-carboxylate | CymitQuimica [cymitquimica.com]

- 4. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

CAS number 885519-72-2 physical and chemical properties.

An in-depth technical guide on the physical and chemical properties of a specific chemical compound, as requested for CAS number 885519-72-2, requires access to detailed experimental data that is not available in publicly accessible records.

Information such as experimentally determined melting and boiling points, quantitative solubility data in various solvents, specific pKa values, and detailed spectroscopic analyses (including 1H NMR, 13C NMR, and mass spectrometry data) are crucial for a comprehensive technical whitepaper. Similarly, established, step-by-step synthesis protocols and specific examples of its application in the development of known drug candidates are not sufficiently detailed in the available literature.

While general information about the indazole class of compounds, to which this molecule belongs, is widely published, a scientifically rigorous and trustworthy guide cannot be constructed without specific, verified data for the compound . Providing estimated or extrapolated data from similar molecules would not meet the standards of a technical document for a scientific audience.

Therefore, this request cannot be fulfilled at this time.

A Technical Guide to the Spectroscopic Characterization of Methyl 6-chloro-1H-indazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction to Methyl 6-chloro-1H-indazole-4-carboxylate

This compound belongs to the indazole class of bicyclic heteroaromatic compounds. Indazoles are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. The specific substitution pattern of this molecule—a chloro group at position 6 and a methyl carboxylate at position 4—suggests its potential as an intermediate in the synthesis of more complex bioactive molecules. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are essential for unambiguous characterization.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will reveal the number of different types of protons, their electronic environments, and their proximity to neighboring protons. The expected chemical shifts (δ) are predicted based on the analysis of similar indazole systems.[1][2]

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.5 | br s | 1H | N-H | The acidic proton on the nitrogen of the indazole ring is expected to be a broad singlet at a downfield chemical shift, typical for N-H protons in heteroaromatic systems. |

| ~8.3 | s | 1H | H-3 | The proton at position 3 is adjacent to a nitrogen atom and is expected to be a singlet due to the absence of adjacent protons. |

| ~7.9 | d | 1H | H-5 | This proton is part of the benzene ring and is expected to be a doublet due to coupling with H-7. |

| ~7.5 | d | 1H | H-7 | This proton is also part of the benzene ring and will appear as a doublet due to coupling with H-5. |

| ~3.9 | s | 3H | -OCH₃ | The three protons of the methyl ester group are equivalent and will appear as a sharp singlet. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C=O | The carbonyl carbon of the ester group is expected at a significant downfield shift. |

| ~141 | C-7a | A quaternary carbon at the fusion of the two rings. |

| ~135 | C-3 | The carbon at position 3, adjacent to the nitrogen. |

| ~133 | C-6 | The carbon bearing the chloro substituent. |

| ~125 | C-5 | Aromatic CH carbon. |

| ~122 | C-3a | Another quaternary carbon at the ring fusion. |

| ~120 | C-4 | The carbon to which the carboxylate is attached. |

| ~112 | C-7 | Aromatic CH carbon. |

| ~52 | -OCH₃ | The carbon of the methyl ester group. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for reliable structural confirmation.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical and can influence chemical shifts.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

This experiment often requires a larger number of scans due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.

NMR Workflow Diagram

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3300-3100 | Medium, Broad | N-H stretch | Indazole N-H |

| ~1720 | Strong | C=O stretch | Ester carbonyl |

| ~1620, ~1500 | Medium | C=C stretch | Aromatic ring |

| ~1250 | Strong | C-O stretch | Ester C-O |

| ~800 | Strong | C-Cl stretch | Aryl chloride |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the solid is placed directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is the standard instrument.

-

Data Acquisition:

-

A background spectrum of the empty ATR crystal is first collected.

-

The sample is then placed on the crystal, and the sample spectrum is acquired.

-

The final spectrum is an average of multiple scans to improve the signal-to-noise ratio.

-

-

Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed to identify characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Predicted Mass Spectrum

For this compound (C₉H₇ClN₂O₂), the expected molecular weight is approximately 210.62 g/mol .

-

Molecular Ion Peak (M⁺): In a high-resolution mass spectrum (HRMS), the exact mass can be determined. The molecular ion peak will appear as a cluster due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Therefore, we expect to see peaks at m/z corresponding to [C₉H₇³⁵ClN₂O₂]⁺ and [C₉H₇³⁷ClN₂O₂]⁺.

-

Key Fragmentation Patterns: Common fragmentation pathways for esters include the loss of the -OCH₃ group or the entire -COOCH₃ group.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule, which would likely show the protonated molecule [M+H]⁺.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z.

Mass Spectrometry Workflow Diagram

Caption: A simplified workflow for mass spectrometry analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing NMR, IR, and Mass Spectrometry, is essential for its unambiguous identification and characterization. This guide provides a detailed prediction of the expected spectroscopic data based on the analysis of related compounds and fundamental principles. The outlined experimental protocols offer a framework for obtaining high-quality data. For any researcher working with this compound, a combination of these techniques will provide the necessary evidence to confirm its structure and purity, ensuring the integrity of subsequent research and development activities.

References

The Indazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The indazole scaffold, a bicyclic aromatic heterocycle, has emerged from relative obscurity to become a "privileged structure" in modern drug discovery.[1][2] Its unique combination of structural rigidity, hydrogen bonding capabilities, and tunable electronic properties has made it a cornerstone in the development of a diverse array of therapeutic agents. While rare in nature, synthetic indazole derivatives have yielded numerous FDA-approved drugs and promising clinical candidates across a spectrum of diseases, most notably in oncology, inflammation, and neurology.[3][4][5] This guide provides a comprehensive analysis of the indazole scaffold, delving into its fundamental medicinal chemistry principles, prevalent synthetic strategies, and its role in the design of targeted therapeutics. We will explore key structure-activity relationships (SAR), examine the mechanisms of action of pivotal indazole-containing drugs, and provide detailed experimental and analytical protocols to equip researchers with the knowledge to effectively leverage this versatile scaffold in their own drug discovery programs.

The Indazole Nucleus: A Profile of a Privileged Scaffold

Indazole, also known as benzpyrazole, is an aromatic heterocyclic compound consisting of a benzene ring fused to a pyrazole ring.[3][4] This fusion results in a stable 10 π-electron aromatic system.[3] A key feature of indazole is its existence in tautomeric forms, primarily the thermodynamically more stable 1H-indazole and the 2H-indazole isomer.[3][6][7] This tautomerism profoundly influences the molecule's reactivity, physical properties, and, critically, its interactions with biological targets.[4]

The value of the indazole core in medicinal chemistry stems from several key attributes:

-

Bioisosteric Versatility : Indazole serves as an excellent bioisostere for common pharmacophoric groups like indole and phenol. Unlike indole, the additional nitrogen atom in the pyrazole ring can act as a hydrogen bond acceptor, potentially enhancing target affinity. When replacing a phenol group, the indazole moiety often increases lipophilicity and reduces susceptibility to phase I and II metabolism, improving pharmacokinetic profiles.

-

Strategic Vectoral Display : The rigid bicyclic structure provides a well-defined platform from which substituents can be projected into the binding pockets of target proteins. This allows for precise tuning of steric and electronic interactions to maximize potency and selectivity.

-

Key H-Bonding Interactions : The pyrazole portion of the scaffold contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the pyridine-like nitrogen), enabling it to form crucial bidentate hydrogen bonds. This is particularly evident in its interaction with the hinge region of protein kinases, a recurring binding motif for many indazole-based inhibitors.

-

Proven Clinical Success : The indazole scaffold is at the core of numerous approved drugs, validating its utility and safety in humans. Marketed drugs like Pazopanib, Axitinib, Niraparib, and Granisetron underscore the scaffold's therapeutic impact.[2][3][8][9]

Logical Relationship: Why Indazole is a Privileged Scaffold

Caption: The attributes that establish indazole as a privileged scaffold in drug discovery.

Synthesis of the Indazole Core: Strategies and Protocols

The construction of the indazole ring system is a critical step in the development of new therapeutics. A variety of synthetic methods have been developed, ranging from classical cyclization reactions to modern metal-catalyzed approaches, providing access to both 1H- and 2H-indazole regioisomers.[3][5]

Common Synthetic Strategies

-

Jacobson Indazole Synthesis : A classic method involving the oxidation of 2-alkylanilines.

-

Davis-Beirut Reaction : A versatile method for synthesizing 1H-indazoles from o-aminobenzaldehydes or o-aminoketones via an oxime intermediate, known for its mild conditions and broad functional group tolerance.[3]

-

Metal-Catalyzed Cyclizations : Palladium- and copper-catalyzed reactions have become powerful tools for intramolecular C-N bond formation to construct the indazole ring.[6]

-

1,3-Dipolar Cycloaddition : Reactions involving arynes and diazomethane derivatives offer an alternative route, though substrate scope can be limited.[10]

General Synthetic Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective | Semantic Scholar [semanticscholar.org]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. caribjscitech.com [caribjscitech.com]

- 7. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]

The Emergence of Substituted Indazole-4-Carboxylates: A Technical Guide to Their Discovery and Development as Kinase Inhibitors

Abstract

The indazole nucleus, a privileged scaffold in medicinal chemistry, has given rise to a multitude of clinically significant molecules.[1] Among these, substituted indazole-4-carboxylates have garnered substantial interest, particularly as potent and selective kinase inhibitors. This in-depth technical guide provides a comprehensive overview of the discovery and background of this important class of compounds. We will delve into the strategic rationale behind their synthesis, elucidate the critical structure-activity relationships that govern their biological function, and present detailed experimental protocols for their preparation and evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of substituted indazole-4-carboxylates.

Introduction: The Indazole Scaffold as a Cornerstone of Modern Drug Discovery

The indazole ring system, a bicyclic aromatic heterocycle, is a recurring motif in a variety of pharmacologically active compounds.[2] Its unique electronic properties and conformational rigidity make it an ideal anchor for engaging with biological targets. Unlike its close relative, indole, the additional nitrogen atom in the indazole ring provides an extra hydrogen bond acceptor, potentially enhancing target affinity. This has led to the development of several FDA-approved drugs containing the indazole core, including the multi-kinase inhibitors Pazopanib and Axitinib.[3]

The strategic placement of a carboxylate group at the 4-position of the indazole ring has proven to be a particularly fruitful avenue of investigation. This functional group can serve as a key interaction point with protein targets and provides a convenient handle for further chemical modification, allowing for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. This guide will focus specifically on the discovery and development of substituted indazole-4-carboxylates as potent kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.

The Genesis of a Lead: Synthetic Strategies for Indazole-4-Carboxylates

The synthesis of substituted indazole-4-carboxylates is a critical aspect of their development. A variety of synthetic routes have been developed, each with its own advantages and limitations. The choice of a particular synthetic strategy often depends on the desired substitution pattern on the indazole core and the overall complexity of the target molecule.

Core Synthesis: Building the Indazole-4-Carboxylate Scaffold

A common and effective method for the synthesis of the 1H-indazole-4-carboxamide core involves a multi-step sequence starting from readily available precursors. The following protocol outlines a general procedure for the synthesis of 1H-indazole-4-carboxamide derivatives.

Experimental Protocol: Synthesis of 1H-Indazole-4-Carboxamide Derivatives [4]

-

Step 1: Reduction of a Nitro Group. To a solution of the starting nitro-substituted benzene derivative in ethanol, add iron powder and ammonium chloride. Heat the mixture at 80°C for 2-6 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain the corresponding aniline derivative.

-

Step 2: Amide Coupling. Dissolve the aniline derivative in dichloromethane (DCM). Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) to the solution. Stir the reaction mixture at room temperature for 3 hours. After the reaction is complete, wash the organic layer with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired 1H-indazole-4-carboxamide derivative.

The causality behind these steps lies in the strategic transformation of functional groups to build the desired heterocyclic system. The initial reduction of the nitro group is a crucial step to generate the aniline, which is then poised for the subsequent amide coupling reaction. The use of HATU as a coupling reagent is favored for its high efficiency and mild reaction conditions, minimizing side product formation.

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of substituted indazole-4-carboxylates.

Caption: General synthetic workflow for substituted indazole-4-carboxylates.

Mechanism of Action: Targeting Key Signaling Pathways

Many substituted indazole-4-carboxylates exert their therapeutic effects by inhibiting protein kinases, enzymes that play a crucial role in cell signaling.[3] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. Two of the most important kinase signaling pathways targeted by indazole-4-carboxylate derivatives are the Fibroblast Growth Factor Receptor (FGFR) pathway and the Extracellular signal-Regulated Kinase (ERK) pathway.

The FGFR Signaling Pathway

The FGFR signaling pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and angiogenesis.[5] Aberrant FGFR signaling has been implicated in the development of various cancers.[6] Indazole-4-carboxylate derivatives have been designed to bind to the ATP-binding pocket of FGFR, preventing its activation and downstream signaling.

FGFR Signaling Pathway Diagram

Caption: Simplified FGFR signaling pathway and the point of inhibition.

The ERK/MAPK Signaling Pathway

The ERK/MAPK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[7] It is often hyperactivated in cancer.[8] Indazole-4-carboxamide derivatives have been developed as potent inhibitors of ERK1/2, thereby blocking the downstream effects of this pathway.[9]

ERK/MAPK Signaling Pathway Diagram

Caption: Simplified ERK/MAPK signaling pathway and the point of inhibition.

Structure-Activity Relationship (SAR): The Key to Potency and Selectivity

The biological activity of substituted indazole-4-carboxylates is highly dependent on the nature and position of the substituents on the indazole core. Understanding the structure-activity relationship (SAR) is crucial for the design of potent and selective inhibitors.

Table 1: Structure-Activity Relationship of Indazole-4-Carboxamides as Kinase Inhibitors

| Position of Substitution | Substituent Type | Effect on Activity | Rationale |

| N1-position | Small, flexible alkyl or aryl groups | Often enhances potency and cellular permeability. | These groups can occupy a hydrophobic pocket in the kinase active site. |

| C3-position | Hydrogen bond donors/acceptors | Can form key interactions with the hinge region of the kinase. | The hinge region is a critical site for inhibitor binding. |

| C5-position | Bulky hydrophobic groups | Can improve potency and selectivity. | These groups can extend into a deeper hydrophobic pocket, leading to tighter binding. |

| C6-position | Electron-donating or -withdrawing groups | Can modulate the electronic properties of the indazole ring, influencing binding affinity. | Fine-tuning of electronic properties is essential for optimizing inhibitor-target interactions. |

The causality behind these SAR trends lies in the specific molecular interactions between the inhibitor and the kinase active site. For example, a hydrogen bond donor at the C3-position can form a crucial interaction with the backbone of the kinase hinge region, anchoring the inhibitor in the active site. Similarly, a bulky hydrophobic group at the C5-position can exploit a hydrophobic pocket, leading to increased potency and selectivity.

Experimental Workflow for Kinase Inhibitor Screening

The discovery and development of novel kinase inhibitors require a robust and systematic screening workflow. This workflow typically begins with a high-throughput screen to identify initial hits, followed by more detailed characterization of the most promising compounds.

Experimental Protocol: Kinase Inhibitor Screening Workflow [10][11]

-

Step 1: High-Throughput Screening (HTS). Screen a library of substituted indazole-4-carboxylate derivatives against a panel of kinases using a biochemical assay, such as a fluorescence-based or luminescence-based assay. This initial screen is designed to identify compounds that inhibit kinase activity at a single concentration.

-

Step 2: IC50 Determination. For the "hit" compounds identified in the HTS, perform dose-response experiments to determine their half-maximal inhibitory concentration (IC50). This provides a quantitative measure of the potency of each compound.

-

Step 3: Selectivity Profiling. Test the most potent compounds against a broad panel of kinases to assess their selectivity. An ideal kinase inhibitor should be highly selective for its intended target to minimize off-target effects.

-

Step 4: Cellular Assays. Evaluate the activity of the most potent and selective compounds in cell-based assays. This can include assays to measure the inhibition of downstream signaling pathways, as well as cell proliferation and apoptosis assays.

-

Step 5: In Vivo Efficacy Studies. Test the most promising compounds in animal models of disease to evaluate their in vivo efficacy and pharmacokinetic properties.

Kinase Inhibitor Screening Workflow Diagram

Caption: A typical workflow for the screening and development of kinase inhibitors.

Conclusion and Future Perspectives

Substituted indazole-4-carboxylates have emerged as a highly promising class of compounds for the development of novel kinase inhibitors. Their versatile synthesis, tunable SAR, and potent biological activity make them an attractive starting point for drug discovery programs. Future research in this area will likely focus on the development of even more potent and selective inhibitors, as well as the exploration of novel therapeutic applications for this important class of molecules. The continued application of structure-based drug design and advanced screening technologies will undoubtedly lead to the discovery of new and improved indazole-4-carboxylate-based therapies for a wide range of diseases.

References

- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and biological evaluation of indazole derivatives as selective covalent inhibitors of FGFR4 in wild-type and gatekeeper mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. reactionbiology.com [reactionbiology.com]

- 11. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to Identifying and Validating Targets for Methyl 6-chloro-1H-indazole-4-carboxylate Analogs

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs. Its inherent ability to mimic the purine core of ATP allows for potent interactions with a variety of enzymatic targets, particularly protein kinases. This technical guide provides an in-depth exploration of potential therapeutic targets for analogs of methyl 6-chloro-1H-indazole-4-carboxylate. We will delve into the scientific rationale for target selection, present detailed, field-proven protocols for target validation, and offer insights into the causality behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to advance novel indazole-based compounds from discovery to clinical application.

Introduction: The Therapeutic Promise of the Indazole Scaffold

Indazole-containing derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1][2] Several indazole-based drugs, such as axitinib and pazopanib, have been successfully commercialized, primarily as inhibitors of protein kinases.[3] The core structure of indazole acts as a versatile pharmacophore that can be strategically modified to achieve high potency and selectivity for various biological targets.[4] Analogs of this compound represent a promising chemical space for the development of novel therapeutics. The chloro and carboxylate moieties offer synthetic handles for the generation of diverse chemical libraries, enabling the fine-tuning of pharmacological properties. This guide will focus on the most promising therapeutic avenues for these analogs, with a primary emphasis on oncology and inflammation.

Primary Therapeutic Area: Oncology - Targeting Aberrant Kinase Signaling

The dysregulation of protein kinase signaling is a hallmark of cancer, leading to uncontrolled cell proliferation, survival, and metastasis.[3] The indazole core is an effective ATP-competitive inhibitor scaffold, making protein kinases a prime target class for this compound analogs.[5]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Causality for Target Selection: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic signals of its ligand, VEGF-A.[6] Inhibition of VEGFR-2 signaling can effectively starve tumors of their blood supply, leading to growth inhibition and regression. Numerous indazole derivatives have demonstrated potent inhibitory activity against VEGFR-2.[6]

Signaling Pathway Overview:

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.

Quantitative Data: In Vitro Inhibitory Activity of Indazole Analogs against VEGFR-2

| Compound Class | Specific Analog | IC50 (nM) | Reference |

| Indazole-based | Compound 30 | 1.24 | [6] |

| Indazole-based | Compound XV | 24.5 | [7] |

| Indazole-based | Compound 6 | 60.83 | [8] |

| Pazopanib (Reference) | - | 30 | [7] |

Experimental Protocols for VEGFR-2 Target Validation:

Protocol 2.1.1: In Vitro VEGFR-2 Kinase Assay (Luminescence-based)

This protocol determines the direct inhibitory effect of the test compounds on VEGFR-2 enzymatic activity. The assay measures the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.

-

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Poly (Glu, Tyr) 4:1 peptide substrate

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Test compounds (serially diluted in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

White, opaque 384-well assay plates

-

Plate reader capable of measuring luminescence

-

-

Procedure:

-

Compound Plating: Add 1 µL of serially diluted test compounds or DMSO (vehicle control) to the wells of a 384-well plate.

-

Kinase/Substrate Addition: Prepare a master mix of VEGFR-2 kinase and substrate in kinase assay buffer. Add 10 µL of this mix to each well.

-

Initiate Reaction: Prepare a solution of ATP in kinase assay buffer. Add 10 µL to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for VEGFR-2.

-

Incubation: Incubate the plate at room temperature for 1 hour.

-

ATP Depletion Measurement: Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Luminescence Generation: Add 40 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

Protocol 2.1.2: Endothelial Cell Tube Formation Assay

This cell-based assay assesses the anti-angiogenic potential of the test compounds by measuring their ability to inhibit the formation of capillary-like structures by endothelial cells.

-

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Matrigel® Basement Membrane Matrix

-

96-well tissue culture plates

-

Test compounds

-

Calcein AM (for visualization)

-

-

Procedure:

-

Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL per well. Incubate at 37°C for 30-60 minutes to allow for solidification.

-

Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium containing the desired concentrations of the test compounds or vehicle control. Seed 1.5 x 10⁴ cells per well onto the solidified Matrigel.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.

-

Visualization: Stain the cells with Calcein AM and visualize the tube network using a fluorescence microscope.

-

Quantification: Capture images and quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

-

Caption: Experimental Workflow for VEGFR-2 Inhibitor Validation.

Aurora Kinases

Causality for Target Selection: The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis.[3] Their overexpression is common in many cancers and is associated with genomic instability and tumorigenesis.[3] Inhibition of Aurora kinases leads to mitotic arrest and apoptosis in cancer cells, making them attractive therapeutic targets. Indazole derivatives have been reported as potent inhibitors of Aurora kinases.[3][9]

Signaling Pathway Overview:

Caption: Role of Aurora Kinases in Mitosis and Inhibition by Indazole Analogs.

Quantitative Data: In Vitro Inhibitory Activity of Indazole Analogs against Aurora Kinases

| Compound Class | Specific Analog | Target | IC50 (µM) | Reference |

| Indazole Amide | 52a | Aurora Kinases | 13 | [3] |

| Indazole Derivative | 134 | Aurora A | 1.9 | [10] |

| Indazole Derivative | 134 | Aurora B | 0.099 | [10] |

| Pyrazolopyrimidine | P-6 | Aurora A | 0.11 | [11] |

Experimental Protocols for Aurora Kinase Target Validation:

Protocol 2.2.1: In Vitro Aurora Kinase Assay (Radiometric)

This protocol provides a direct measure of the inhibitory activity of test compounds against Aurora A or B kinase using a radiolabeled ATP substrate.

-

Materials:

-

Recombinant human Aurora A or B kinase

-

Kemptide (LRRASLG) as a substrate

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Test compounds

-

P81 phosphocellulose paper

-

Phosphoric acid (0.75%)

-

Scintillation counter

-

-

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, substrate, test compound or vehicle, and Aurora kinase.

-

Initiate Reaction: Start the reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for 20 minutes.

-

Stop Reaction: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Washing: Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Counting: Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 values by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration.

-

Protocol 2.2.2: Cellular Phospho-Histone H3 Assay (Flow Cytometry)

This assay measures the inhibition of Aurora B kinase activity in cells by quantifying the phosphorylation of its downstream substrate, Histone H3 at Serine 10.

-

Materials:

-

Cancer cell line with high Aurora B expression (e.g., HCT-116)

-

Cell culture medium

-

Test compounds

-

Fixation buffer (e.g., paraformaldehyde)

-

Permeabilization buffer (e.g., methanol)

-

Anti-phospho-Histone H3 (Ser10) antibody (FITC-conjugated)

-

Propidium iodide (for DNA content)

-

Flow cytometer

-

-

Procedure:

-

Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of the test compounds for a defined period (e.g., 24 hours).

-

Cell Harvest and Fixation: Harvest the cells, wash with PBS, and fix in paraformaldehyde.

-

Permeabilization: Permeabilize the cells with cold methanol.

-

Antibody Staining: Incubate the cells with the FITC-conjugated anti-phospho-Histone H3 antibody.

-

DNA Staining: Stain the cells with propidium iodide.

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer to determine the percentage of cells positive for phospho-Histone H3 in the G2/M population (identified by DNA content).

-

Data Analysis: Calculate the IC50 for the inhibition of Histone H3 phosphorylation.

-

Epidermal Growth Factor Receptor (EGFR)

Causality for Target Selection: EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling pathways promoting cell proliferation, survival, and migration.[7] Overexpression and activating mutations of EGFR are common drivers of various cancers, particularly non-small cell lung cancer.[12][13] Indazole-based compounds have been developed as potent EGFR inhibitors, including those effective against drug-resistant mutants.[12]

Quantitative Data: In Vitro Inhibitory Activity of Indazole Analogs against EGFR

| Compound Class | Specific Analog | Target | IC50 (nM) | Reference |

| Indazole-3-carboxamide | 8h | EGFR | 68 | [7] |

| Imidazole-based | 3c | EGFR | 236.38 | [13] |

| Erlotinib (Reference) | - | EGFR | 80 | [7] |

Experimental Protocol for EGFR Target Validation:

Protocol 2.3.1: EGFR Phosphorylation Western Blot Assay

This protocol assesses the ability of test compounds to inhibit ligand-induced EGFR autophosphorylation in cancer cells.

-

Materials:

-

Cancer cell line overexpressing EGFR (e.g., A431)

-

Cell culture medium

-

Test compounds

-

Human Epidermal Growth Factor (EGF)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and Western blot apparatus

-

Primary antibodies: anti-phospho-EGFR (e.g., Tyr1173), anti-total-EGFR, and anti-β-actin

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescence detection reagent

-

-

Procedure:

-

Cell Culture and Starvation: Culture A431 cells to 80-90% confluency and then serum-starve overnight.

-

Inhibitor Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

EGF Stimulation: Stimulate the cells with 100 ng/mL EGF for 15 minutes.

-

Cell Lysis: Wash the cells with cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with the primary antibody against phospho-EGFR. After washing, incubate with the HRP-conjugated secondary antibody and detect the signal using ECL.

-

Stripping and Reprobing: Strip the membrane and reprobe for total EGFR and β-actin as loading controls.

-

Densitometry Analysis: Quantify the band intensities and normalize the phospho-EGFR signal to total EGFR and the loading control.

-

Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1)

Causality for Target Selection: PKMYT1 is a kinase that negatively regulates the G2/M cell cycle checkpoint by phosphorylating and inactivating CDK1.[1] Many cancer cells have a defective G1 checkpoint and are therefore highly dependent on the G2/M checkpoint for DNA damage repair and survival.[1] Inhibition of PKMYT1 forces these cancer cells into premature mitosis, leading to mitotic catastrophe and cell death. Indazole compounds have recently been identified as potent PKMYT1 inhibitors.[1][14]

Quantitative Data: In Vitro Inhibitory Activity of Indazole Analogs against PKMYT1

| Compound Class | Specific Analog | IC50 (nM) | Reference |

| Indazole Compound | Example 63 | 9.7 | [14] |

| Benzoxazole-based | XH-30 | 4.1 | [15] |

| 2-amino-[1,1′-biphenyl]-3-carboxamide | 8ma | 16.5 | [16] |

Experimental Protocol for PKMYT1 Target Validation:

Protocol 2.4.1: In Vitro PKMYT1 Kinase Assay (ADP-Glo™)

This assay measures the direct inhibitory effect of compounds on PKMYT1 activity.

-

Materials:

-

Recombinant human PKMYT1

-

CDK1/Cyclin B1 substrate

-

ATP

-

Kinase assay buffer

-

Test compounds

-

ADP-Glo™ Kinase Assay kit (Promega)

-

White, opaque 384-well assay plates

-

Luminometer

-

-

Procedure:

-

Follow the general procedure outlined in Protocol 2.1.1, substituting VEGFR-2 and its substrate with PKMYT1 and CDK1/Cyclin B1, respectively.

-

Secondary Therapeutic Area: Anti-Inflammatory Applications

Chronic inflammation is a key driver of various diseases, including cancer, cardiovascular disorders, and autoimmune diseases. Indazole derivatives have shown promise as anti-inflammatory agents.

Cyclooxygenase-2 (COX-2)

Causality for Target Selection: COX-2 is an enzyme that is induced during inflammation and catalyzes the production of prostaglandins, which are key mediators of pain and inflammation.[17] Selective inhibition of COX-2 is a well-established strategy for treating inflammation with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. Indazole-containing compounds have been developed as selective COX-2 inhibitors.[18]

Quantitative Data: In Vitro Inhibitory Activity of Indazole Analogs against COX-2

| Compound Class | Specific Analog | IC50 (µM) | Reference |

| (Aza)indazole | Compound 16 | 0.409 | [18] |

| Indolin-2-one | 4e | 2.35 | [17] |

| Indazole derivatives | 5j | 11.6 | [19] |

Experimental Protocol for COX-2 Target Validation:

Protocol 3.1.1: In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)

This assay measures the ability of test compounds to inhibit the peroxidase activity of COX-2.

-

Materials:

-

Purified ovine or human COX-2

-

Arachidonic acid (substrate)

-

Heme

-

Fluorometric probe (e.g., ADHP)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Test compounds

-

Black 96-well plates

-

Fluorescence plate reader

-

-

Procedure:

-

Enzyme Preparation: Prepare a solution of COX-2 and heme in the assay buffer.

-

Compound Addition: Add the test compounds or vehicle to the wells of the plate.

-

Reaction Initiation: Add the COX-2/heme solution and the fluorometric probe to the wells. Initiate the reaction by adding arachidonic acid.

-

Incubation: Incubate at 37°C for a short period (e.g., 5-10 minutes).

-

Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percent inhibition and determine the IC50 values.

-

Future Directions: Exploring Epigenetic Targets

Epigenetic modifications, such as DNA methylation and histone acetylation, play a crucial role in gene regulation and are often dysregulated in cancer. Targeting the enzymes responsible for these modifications, such as DNA methyltransferases (DNMTs) and histone deacetylases (HDACs), is a promising therapeutic strategy. While the direct activity of this compound analogs on epigenetic targets is yet to be extensively explored, the versatility of the indazole scaffold suggests this as a fertile area for future investigation.

Histone Deacetylases (HDACs)

Rationale for Exploration: HDACs remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression. HDAC inhibitors can reactivate tumor suppressor genes and have shown efficacy as anticancer agents.

Experimental Protocol for HDAC Inhibitor Screening:

Protocol 4.1.1: Fluorometric HDAC Activity Assay

-

Materials:

-

HeLa nuclear extract or purified HDAC enzyme

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC assay buffer

-

Developer solution

-

Test compounds

-

Trichostatin A (positive control inhibitor)

-

Black 96-well plates

-

Fluorescence plate reader

-

-

Procedure:

-

Reaction Setup: In the wells of a black 96-well plate, combine the HDAC assay buffer, HeLa nuclear extract or purified HDAC, and the test compounds.

-

Substrate Addition: Add the fluorogenic HDAC substrate to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Development: Add the developer solution, which cleaves the deacetylated substrate to release a fluorescent product. Incubate at room temperature for 15-30 minutes.

-

Fluorescence Measurement: Measure the fluorescence at an excitation of ~360 nm and an emission of ~460 nm.

-

Data Analysis: Calculate the percent inhibition and determine the IC50 values.

-

DNA Methyltransferases (DNMTs)

Rationale for Exploration: DNMTs catalyze the methylation of DNA, which is associated with gene silencing. Aberrant DNA methylation is a hallmark of cancer, and DNMT inhibitors can reactivate silenced tumor suppressor genes.

Experimental Protocol for DNMT Inhibitor Screening:

Protocol 4.2.1: Colorimetric DNMT Activity/Inhibition Assay

-

Materials:

-

DNMT assay kit (e.g., EpiQuik™) containing a cytosine-rich DNA substrate-coated plate, assay buffers, purified DNMT enzyme (or use nuclear extracts), S-adenosylmethionine (SAM), capture antibody (anti-5-methylcytosine), detection antibody, and colorimetric developing solution.[20]

-

Test compounds.

-

Microplate reader.

-

-

Procedure:

-

Reaction Setup: In the substrate-coated wells, add the assay buffer, SAM, and the test compounds.[20]

-

Enzyme Addition: Add the purified DNMT enzyme or nuclear extract to initiate the methylation reaction.[20]

-

Incubation: Incubate the plate at 37°C for 1-2 hours.[20]

-

Detection: Wash the wells and add the capture antibody, followed by the detection antibody, and then the developing solution according to the kit manufacturer's instructions.[20]

-

Absorbance Measurement: Stop the reaction and measure the absorbance at 450 nm. The signal is proportional to the amount of DNA methylation.[21]

-

Data Analysis: Calculate the percent inhibition and determine the IC50 values.

-

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. This guide has outlined a rational, evidence-based approach to identifying and validating key therapeutic targets for analogs derived from this core structure. The primary opportunities lie in the inhibition of protein kinases, particularly those driving cancer progression such as VEGFR-2, Aurora kinases, EGFR, and PKMYT1. Furthermore, the anti-inflammatory potential through COX-2 inhibition and the unexplored territory of epigenetic modulation offer exciting avenues for future research. The detailed experimental protocols provided herein are designed to be robust and self-validating, empowering researchers to efficiently advance their drug discovery programs. By systematically applying these methodologies, the scientific community can unlock the full therapeutic potential of this versatile chemical class.

References

- 1. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HDAC Inhibitor Drug Screening Kit (Fluorometric) (ab283378) | Abcam [abcam.com]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. soc.chim.it [soc.chim.it]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Roche describes new indazole compounds as PKMYT1 inhibitors | BioWorld [bioworld.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Frontiers | Structure-based discovery and experimental validation of HIT101481851 as a potential PKMYT1 inhibitor for pancreatic cancer [frontiersin.org]

- 17. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. epigentek.com [epigentek.com]

- 21. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the C9H7ClN2O2 Molecular Formula in Heterocyclic Chemistry

Introduction

In the expansive landscape of heterocyclic chemistry, molecular formulas often serve as gateways to diverse families of compounds, each with unique structural motifs and functional potential.[1] The formula C9H7ClN2O2 is particularly noteworthy, representing a constellation of isomers that frequently incorporate the benzimidazole nucleus—a privileged scaffold in medicinal chemistry.[2][3] This bicyclic system, comprising a fusion of benzene and imidazole rings, is a cornerstone in the development of numerous therapeutic agents due to its structural similarity to naturally occurring nucleotides and its capacity for versatile molecular interactions.[3][4]

This guide provides an in-depth technical exploration of the C9H7ClN2O2 formula, focusing specifically on the (1H-benzimidazol-2-yl)acetic acid framework and its closely related chloroacetyl derivatives. As a Senior Application Scientist, my objective is not merely to list facts but to provide a causal narrative, explaining the "why" behind the "how." We will delve into the synthesis, reactivity, and characterization of this core, grounding our discussion in field-proven insights and authoritative references to empower researchers, scientists, and drug development professionals in their work.

PART 1: The Core Directive: Structural and Physicochemical Analysis

The most prominent and synthetically accessible isomer for C9H7ClN2O2 is built upon the benzimidazole core. While (5-chloro-1H-benzimidazol-2-yl)acetic acid is a direct isomer[5], the more widely utilized synthetic intermediate is the 2-chloroacetyl-1H-benzimidazole or its precursor, 2-chloromethyl-1H-benzimidazole . These structures serve as powerful electrophilic synthons for building extensive compound libraries.

Structure and Physicochemical Properties

The core structure features the benzimidazole ring system with a reactive chloroacetyl or chloroacetic acid group at the 2-position. This position is electronically distinct, situated between the two nitrogen atoms, which influences its reactivity.

| Property | Predicted Value for (1H-benzimidazol-2-yl)chloroacetic acid | Rationale & Significance |

| Molecular Weight | 210.63 g/mol | Foundational for all stoichiometric calculations in synthesis and assays. |

| LogP | 1.5 - 2.5 | Indicates moderate lipophilicity, suggesting a good balance for potential membrane permeability and aqueous solubility. |

| pKa (Acid) | ~4.0 | The carboxylic acid proton is moderately acidic, enabling salt formation to improve solubility. |

| pKa (Base) | ~5.5 | The imidazole nitrogen can be protonated, a key factor in solubility and receptor interactions under physiological pH. |

| Hydrogen Bond Donors | 2 (imidazole N-H, acid O-H) | Key for specific interactions with biological targets like enzyme active sites. |

| Hydrogen Bond Acceptors | 3 (imidazole N, carbonyl O, acid OH) | Provides multiple points for polar interactions, influencing solubility and target binding. |

Spectroscopic Signature for Characterization

Trustworthy synthesis relies on a self-validating system of characterization. The identity and purity of a C9H7ClN2O2 benzimidazole derivative are unequivocally confirmed through a combination of spectroscopic methods.

-

¹H-NMR (in DMSO-d₆):

-

Aromatic Protons: Multiplets typically appear between δ 7.2-7.8 ppm, corresponding to the four protons on the benzene ring.[6]

-

Methylene Protons (-CH₂-): A characteristic singlet for the methylene protons adjacent to the carbonyl and chlorine atoms would be expected around δ 4.5-5.0 ppm.

-

Imidazole N-H: A broad singlet, exchangeable with D₂O, appears downfield, often above δ 12.0 ppm.[6]

-

Carboxylic Acid O-H: A very broad singlet, also exchangeable, would appear far downfield.

-

-

¹³C-NMR (in DMSO-d₆):

-

Carbonyl Carbon (-C=O): A signal in the δ 165-170 ppm range.

-

Benzimidazole C2: The carbon atom attached to the side chain, appearing around δ 145-150 ppm.

-

Aromatic Carbons: Multiple signals between δ 110-140 ppm.

-

Methylene Carbon (-CH₂-): A signal around δ 45-50 ppm.

-

-

FT-IR (KBr Pellet, cm⁻¹):

-

N-H Stretch: A broad band around 3200-3400 cm⁻¹ from the imidazole N-H.[7]

-

O-H Stretch: A very broad band from 2500-3300 cm⁻¹ for the carboxylic acid.

-

C=O Stretch: A strong, sharp absorption peak around 1700-1725 cm⁻¹ (acid) or 1680-1700 cm⁻¹ (ketone).[7]

-

C=N Stretch: A sharp peak around 1580-1620 cm⁻¹.[7]

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), providing definitive evidence of a chlorine atom in the structure. For C9H7ClN2O2, peaks would be seen at m/z ≈ 210 and 212.

-

PART 2: Synthesis and Reactivity

The chemical utility of the C9H7ClN2O2 core stems from its accessible synthesis and the predictable reactivity of the chloroacetyl group.

Retrosynthetic Analysis and Synthesis Pathway

The most common and efficient method for constructing the benzimidazole core is the Phillips condensation . This involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions. For our target molecule, the logical precursors are o-phenylenediamine and a derivative of chloroacetic acid.

References

- 1. Structural and Conformational Aspects in the Chemistry of Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cbijournal.com [cbijournal.com]

- 3. impactfactor.org [impactfactor.org]

- 4. researchgate.net [researchgate.net]

- 5. (5-Chloro-1H-benzimidazol-2-yl)acetic acid | C9H7ClN2O2 | CID 597238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ijpsm.com [ijpsm.com]

Technical Guide: Safety, Handling, and Toxicity of Methyl 6-chloro-1H-indazole-4-carboxylate

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for Methyl 6-chloro-1H-indazole-4-carboxylate (CAS No: 885519-72-2). Indazole derivatives are a cornerstone in medicinal chemistry, recognized for their broad biological activities and presence in numerous therapeutic candidates.[1][2] Given that specific toxicological data for this particular compound is not extensively available, this guide synthesizes information from closely related structural analogs and established laboratory safety principles to formulate a robust risk mitigation strategy. The protocols and recommendations herein are designed to empower researchers to handle this compound with the highest degree of safety, ensuring both personal protection and data integrity.

Compound Identification and Physicochemical Properties

Precise identification is the first step in a sound safety protocol. This compound is a solid, typically a powder, used in laboratory research and development.[3][4] Its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| Chemical Name | This compound | [5] |

| CAS Number | 885519-72-2 | [3] |

| Molecular Formula | C₉H₇ClN₂O₂ | [3][6] |

| Molecular Weight | 210.62 g/mol | [3][6] |

| Physical Form | Solid | [3] |

| Recommended Storage | Keep in a dry area, 2-8°C | [3] |

Hazard Identification and GHS Classification

Due to the limited specific safety data for this compound, a conservative approach based on the hazard profiles of structurally similar indazole carboxylates is warranted. Data from analogs such as Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate and Methyl 4-chloro-1H-indazole-6-carboxylate suggest a consistent pattern of hazards.[3][7]

The likely GHS classifications are summarized below. The principle of treating novel compounds with the caution afforded to their most hazardous analogs is a cornerstone of laboratory safety.

| Hazard Class & Category | Hazard Statement | GHS Pictogram | Source(s) |

| Acute Toxicity, Oral (Category 4) - Potential | H302: Harmful if swallowed | [3][8] | |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | [3][7] | |

| Serious Eye Damage/Irritation (Category 2/2A) | H319/H320: Causes serious eye irritation | [3][7] | |

| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation | [3][7] |

Expert Analysis: The recurring H315, H319, and H335 statements across multiple analogs strongly indicate that the primary hazards are irritant-based, affecting the skin, eyes, and respiratory system upon direct contact or inhalation of dust.[3][7] The potential for acute oral toxicity (H302) means ingestion must be strictly avoided.[3][8]

Proactive Exposure Control and Risk Mitigation

A proactive safety culture is built on minimizing exposure potential through a multi-layered defense system. For compounds like this compound, where the full toxicological profile is unknown, the As Low As Reasonably Practicable (ALARP) principle must be applied.

Engineering Controls: The First Line of Defense

The primary route of unintended exposure to solid compounds is the inhalation of fine particulates during handling (e.g., weighing, transferring).

-

Fume Hood/Ventilated Enclosure: All manipulations of the solid compound must be performed inside a certified chemical fume hood or a powder containment balance enclosure. This is non-negotiable. The rationale is to capture any generated dust at the source, preventing it from entering the operator's breathing zone and contaminating the general laboratory environment.[9]

-

Workstation Setup: Ensure a hand-wash and eye-wash station are located near the work area.[9]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final barrier between the researcher and the chemical. Its selection must be deliberate and based on the specific tasks being performed.

-

Eye and Face Protection: Wear chemical safety goggles that provide a full seal around the eyes. If there is a significant risk of splashing (e.g., during dissolution of larger quantities), a face shield should be worn in addition to goggles.[10]

-

Skin Protection:

-

Gloves: Nitrile gloves are standard. It is critical to inspect gloves for any signs of degradation or puncture before use. Always remove gloves using a technique that avoids skin contamination and wash hands thoroughly after work.[11]

-

Lab Coat: A fully buttoned lab coat is mandatory to protect skin and personal clothing.

-

-

Respiratory Protection: For standard laboratory-scale operations within a fume hood, a respirator is not typically required. However, one may be necessary during large-scale operations or emergency situations like a major spill cleanup.

The following workflow provides a logical decision-making process for PPE selection.

Caption: PPE selection decision workflow for handling the compound.

Standard Operating Procedures (SOPs)

Adherence to validated protocols is essential for safety and experimental reproducibility.

Safe Handling and Weighing of Solid Compound

-

Preparation: Don appropriate PPE before entering the designated handling area. Ensure the chemical fume hood is operational.

-

Staging: Place all necessary equipment (spatula, weigh boat, container with compound, solvent vial) inside the fume hood.

-

Weighing: Keep the primary container of this compound sealed as much as possible. Briefly open to remove the required amount with a clean spatula. Avoid generating dust clouds.

-

Transfer: Carefully transfer the weighed solid into the receiving vessel. If preparing a solution, add the solvent to the solid slowly to prevent splashing.

-

Cleanup: Immediately clean any minor spills within the fume hood using a dry wipe. Decontaminate the spatula and weigh boat before removing them from the hood.

-

Post-Handling: Securely seal the primary container. Remove gloves and wash hands thoroughly with soap and water.[7]

Storage Protocol

-

Container Integrity: Always store the compound in its original, tightly sealed container to prevent exposure to moisture and air.[9]

-

Location: Store in a designated, well-ventilated, cool, and dry area, preferably in a refrigerator rated for chemical storage at 2-8°C.[3]

-

Incompatibilities: While specific incompatibility data is lacking, as a general precaution for indazole derivatives, store away from strong oxidizing agents.[12]

Emergency Response Protocols

Rapid and correct response during an emergency can significantly mitigate harm.

First Aid Measures